Sulfobutyl ether beta-cyclodextrin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

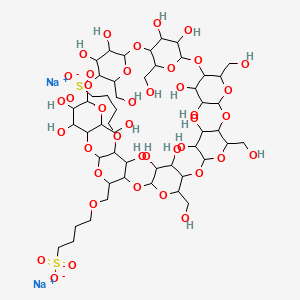

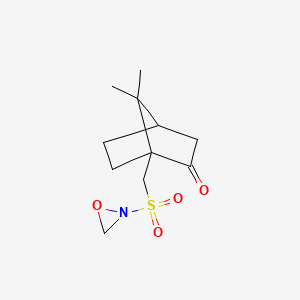

Sulfobutyl ether beta-cyclodextrin is a chemically modified beta-cyclodextrin, which is a cyclic oligosaccharide. This compound is designed to enhance the solubility and stability of various drugs and other small molecules. It is a polyanionic derivative, meaning it carries multiple negative charges, which contribute to its ability to form inclusion complexes with hydrophobic molecules, thereby improving their aqueous solubility and bioavailability .

準備方法

Synthetic Routes and Reaction Conditions

Sulfobutyl ether beta-cyclodextrin is synthesized by reacting beta-cyclodextrin with 1,4-butane sultone in an alkaline solution. The reaction typically involves the following steps :

Synthesis Reaction: Beta-cyclodextrin is dissolved in an aqueous sodium hydroxide solution. 1,4-butane sultone is then added dropwise to the solution while maintaining the temperature between 60°C and 75°C. The reaction mixture is stirred, and the pH is controlled to remain above 9 using sodium hydroxide.

Purification: The reaction mixture is dialyzed to remove impurities, followed by treatment with activated carbon to eliminate any remaining contaminants. The purified solution is then concentrated and freeze-dried to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions and purification steps to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

Sulfobutyl ether beta-cyclodextrin primarily undergoes substitution reactions due to the presence of multiple hydroxyl groups on the beta-cyclodextrin molecule. These hydroxyl groups can be substituted with sulfobutyl ether groups during the synthesis process .

Common Reagents and Conditions

Reagents: Beta-cyclodextrin, 1,4-butane sultone, sodium hydroxide.

Conditions: Alkaline medium, controlled temperature (60°C to 75°C), and pH above 9.

Major Products

The major product of the reaction is this compound, which is characterized by the degree of substitution, indicating the average number of sulfobutyl ether groups attached to each beta-cyclodextrin molecule .

科学的研究の応用

Sulfobutyl ether beta-cyclodextrin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :

Chemistry: Used as a solubilizing agent to enhance the solubility of poorly water-soluble compounds.

Biology: Employed in the formulation of drug delivery systems to improve the bioavailability and stability of therapeutic agents.

Medicine: Utilized in the development of pharmaceutical formulations, including injectable drugs, to enhance their solubility and reduce irritation.

Industry: Applied in the production of various consumer products, such as cosmetics and food additives, to improve the solubility and stability of active ingredients.

作用機序

Sulfobutyl ether beta-cyclodextrin exerts its effects by forming inclusion complexes with hydrophobic molecules. The hydrophobic cavity of the beta-cyclodextrin molecule encapsulates the hydrophobic part of the guest molecule, while the hydrophilic exterior interacts with the aqueous environment. This encapsulation enhances the solubility and stability of the guest molecule . The compound also interacts with molecular targets and pathways involved in drug absorption and bioavailability, such as modulating membrane microenvironments and interfering with efflux transporters .

類似化合物との比較

Sulfobutyl ether beta-cyclodextrin is compared with other cyclodextrin derivatives, such as hydroxypropyl-beta-cyclodextrin and methyl-beta-cyclodextrin :

Hydroxypropyl-beta-cyclodextrin: Similar in enhancing solubility but differs in the type of substituent groups, which affects its solubilizing efficiency and safety profile.

Methyl-beta-cyclodextrin: Also improves solubility but has different physicochemical properties and applications.

Sulfopropyl-beta-cyclodextrin: Another sulfoalkyl ether derivative with different chain lengths, affecting its solubilizing capacity and inclusion complex formation.

This compound is unique due to its specific sulfobutyl ether groups, which provide a balance between hydrophilicity and hydrophobicity, making it highly effective in enhancing the solubility and stability of various compounds .

特性

分子式 |

C50H84Na2O41S2 |

|---|---|

分子量 |

1451.3 g/mol |

IUPAC名 |

disodium;4-[[36,37,38,39,40,41,42,43,44,45,46,48,49-tridecahydroxy-5,15,20,25,30,35-hexakis(hydroxymethyl)-47-(4-sulfonatobutoxy)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-10-yl]methoxy]butane-1-sulfonate |

InChI |

InChI=1S/C50H86O41S2.2Na/c51-9-16-36-23(57)29(63)45(78-16)86-38-18(11-53)80-47(31(65)25(38)59)88-40-20(13-55)82-49(33(67)27(40)61)90-42-22(15-76-5-1-3-7-92(70,71)72)84-50(43(35(42)69)77-6-2-4-8-93(73,74)75)91-41-21(14-56)83-48(34(68)28(41)62)89-39-19(12-54)81-46(32(66)26(39)60)87-37-17(10-52)79-44(85-36)30(64)24(37)58;;/h16-69H,1-15H2,(H,70,71,72)(H,73,74,75);;/q;2*+1/p-2 |

InChIキー |

RGQYVQYXCZODQW-UHFFFAOYSA-L |

正規SMILES |

C(CCS(=O)(=O)[O-])COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)OCCCCS(=O)(=O)[O-])O.[Na+].[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11928060.png)

![(1R,2R,4S,5S,6R)-5-Hydroxy-3,7,9-Trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B11928075.png)

![(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methyl-pentanoyl]amino]-N-[(1S,2R)-2-hydroxy-1-[[(1S)-3-methyl-1-[[2-[(2R)-2-methyloxiran-2-yl]-2-oxo-ethyl]carbamoyl]butyl]carbamoyl]propyl]-3-methyl-pentanamide](/img/structure/B11928126.png)